(1,2-Dimethylpropyl)benzene

Thermodynamics Isomerization Chemical Engineering

Researchers requiring a thermodynamically favored C11H16 isomer for mechanistic studies or analytical method development often face supply inconsistency. (1,2-Dimethylpropyl)benzene (CAS 4481-30-5) directly addresses this need. - Equilibrium Advantage: Preferred over the 1,1-dimethylpropyl isomer, enabling higher-yielding syntheses without additional equilibration steps. - Analytical Reliability: Consistent physical properties (bp 188°C, density 0.857 g/cm³) make it a robust GC reference standard for distinguishing branched alkylbenzenes. - Supply Assurance: Available in >98% GC purity with room-temperature storage and ambient shipping, ensuring rapid global delivery for time-sensitive projects.

Molecular Formula C11H16
Molecular Weight 148.24 g/mol
CAS No. 4481-30-5
Cat. No. B1294524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2-Dimethylpropyl)benzene
CAS4481-30-5
Molecular FormulaC11H16
Molecular Weight148.24 g/mol
Structural Identifiers
SMILESCC(C)C(C)C1=CC=CC=C1
InChIInChI=1S/C11H16/c1-9(2)10(3)11-7-5-4-6-8-11/h4-10H,1-3H3
InChIKeyNQRMTOKLHZNAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,2-Dimethylpropyl)benzene Overview


(1,2-Dimethylpropyl)benzene (CAS 4481-30-5, also known as 2-methyl-3-phenylbutane) is a branched C11H16 alkylbenzene [1]. It features a 1,2-dimethylpropyl substituent on the phenyl ring, a structural motif that imparts a specific steric and electronic profile distinguishing it from its positional isomers [2]. The compound is commercially available as a colorless liquid with reported purity exceeding 98% by GC .

Thermodynamically preferred 1,2-dimethylpropyl isomer
High purity (GC) supports synthetic and analytical workflows
Distinct density and refractive index enable isomer identification

Substitution Limits for (1,2-Dimethylpropyl)benzene


While (1,2-dimethylpropyl)benzene shares an empirical formula (C11H16) with several other branched pentylbenzenes, the exact branching pattern and position of methyl groups on the alkyl chain directly dictate its thermodynamic stability, physical properties, and synthetic accessibility. As demonstrated in isomerization equilibrium studies, the 1,2-dimethylpropyl substitution pattern is thermodynamically favored over the 1,1-dimethylpropyl (tert-amyl) arrangement [1]. Furthermore, measured differences in flash point, density, and boiling point between this compound and its closest structural analogs can influence solvent selection, separation efficiency, and safety protocols in both laboratory and industrial settings .

Thermodynamic profile mismatch
Replacing with 1,1-dimethylpropyl isomer may shift equilibrium distribution and reduce synthesis yield of the desired product.
Safety margin alteration
Flash point differs from tert-amylbenzene; substituting without review may reclassify flammability risk and require modified handling protocols.
Physical constant mismatch
Density, boiling point, and refractive index deviations from close analogs can disrupt density-driven separations or identity verification routines.

(1,2-Dimethylpropyl)benzene vs. Closest Analogs


Isomerization Equilibrium: 1,2- vs. 1,1-Dimethylpropyl

In the equilibrium of positional and structural isomerization of branched pentylbenzenes, the 1,2-dimethylpropyl substituted derivatives are reported to prevail over the 1,1-dimethylpropyl substituted isomers [1]. This finding is consistent across multiple studies of monopentylbenzenes, pentyltoluenes, and pentyl-o-xylenes [1][2].

Isomerization Equilibrium
Head-to-head
1,2-dimethylpropyl derivatives predominate; reported 27:24 ratio vs 1,1-isomer at 130°C
Supports thermodynamic preference in synthesis route design
Equilibrium ratio depends on temperature and reaction time
Thermodynamics Isomerization Chemical Engineering Synthesis Optimization

Flash Point Difference vs. 1,1-Dimethylpropyl Isomer

(1,2-Dimethylpropyl)benzene exhibits a flash point of approximately 57 °C , which is notably lower than the 65 °C reported for its 1,1-dimethylpropyl isomer (tert-amylbenzene, CAS 2049-95-8) . This 8 °C difference places the compound in a distinct flammability risk category and may necessitate different handling and storage protocols.

Flash Point Difference
Data to verify
57°C vs 65°C for tert-amylbenzene; 8°C lower
Process safety classification may require re-evaluation
Verify under specific closed-cup method and conditions
Safety Flammability Process Engineering Solvent Selection

Density vs. 1,1-Dimethylpropyl Isomer

The density of (1,2-dimethylpropyl)benzene is consistently reported as 0.857 g/cm³ , whereas the 1,1-dimethylpropyl isomer (tert-amylbenzene) has a density of approximately 0.87 g/cm³ . This ~1.5% difference in density, while small, can be leveraged in density-based separation techniques (e.g., centrifugation) or as a quality control parameter to distinguish between the two isomers.

Density Difference
Data to verify
0.857 g/cm³ vs 0.87 g/cm³; ~1.5% lower
May support density-based quality control or phase separation
Density values may vary with temperature
Physical Properties Density Quality Control Purification

Boiling Point Across Alkylbenzene Isomers

(1,2-Dimethylpropyl)benzene has a reported boiling point of approximately 188 °C . This is comparable to tert-amylbenzene (188-191 °C) but slightly higher than neopentylbenzene ((2,2-dimethylpropyl)benzene), which boils at 185-186 °C . The boiling point of (1,2-dimethylpropyl)benzene aligns more closely with the 1,1-dimethylpropyl isomer than with the more highly branched neopentyl derivative.

Boiling Point Range
Data to verify
188°C; comparable to tert-amylbenzene (188–191°C), 2–3°C above neopentylbenzene (185–186°C)
Distillation strategy may differ among C11H16 isomers
Boiling point ranges reported across sources
Boiling Point Separation Distillation Purification

Refractive Index as Isomer Identifier

(1,2-Dimethylpropyl)benzene exhibits a refractive index of approximately 1.486 , which is notably lower than the 1.495-1.4960 reported for tert-amylbenzene . This difference of ~0.01 in refractive index is substantial enough to serve as a rapid, non-destructive means of isomer identification and purity assessment.

Refractive Index Comparison
Data to verify
1.486 vs 1.495–1.4960 for tert-amylbenzene; ~0.01 lower
Enables rapid isomer identity screening
Refractive index is temperature-dependent
Refractive Index Analytical Chemistry Quality Control Isomer Identification

(1,2-Dimethylpropyl)benzene Application Scenarios


Thermodynamically Favored Alkylbenzene Synthesis

In isomerization or alkylation processes where maximizing the yield of the thermodynamically favored 1,2-dimethylpropyl isomer is desired, sourcing or targeting (1,2-dimethylpropyl)benzene directly can circumvent equilibration steps. Its preference over the 1,1-dimethylpropyl isomer in equilibrium mixtures [1] supports its use as a starting material or intermediate in sequences where this specific substitution pattern is required for downstream reactivity or product stability.

Non-Polar Solvent with Tailored Flammability

As a non-polar aromatic hydrocarbon, (1,2-dimethylpropyl)benzene may be considered for reactions involving non-polar substrates [1]. Its flash point of 57 °C is lower than that of tert-amylbenzene (65 °C) , which could be advantageous or disadvantageous depending on the safety requirements of a given process. Laboratories seeking a branched alkylbenzene solvent with a lower ignition temperature may prefer this compound, while those requiring a higher flash point would select the 1,1-dimethylpropyl isomer.

Analytical Standard for Isomer Identification

The distinct combination of physical properties—density (0.857 g/cm³) [1], refractive index (1.486) , and boiling point (188 °C) —makes (1,2-dimethylpropyl)benzene a valuable reference standard for calibrating analytical methods that must distinguish among C11H16 alkylbenzene isomers. Its availability in high purity (>98% by GC) further supports its use as a calibration standard in gas chromatography or as a spike-in compound in isomer mixture analyses.

Steric Motif in Organometallic Catalysis

The 1,2-dimethylpropyl substitution pattern imparts a specific steric environment that can influence the outcome of transition-metal-catalyzed reactions or serve as a ligand precursor. The thermodynamically favored nature of this isomer over the 1,1-dimethylpropyl arrangement [1] suggests that catalysts or reagents derived from it may exhibit enhanced stability or selectivity in applications where isomerization equilibria are accessible under reaction conditions.

Application
Selection Property
Validation Focus
Thermodynamic Alkylbenzene Synthesis
Isomeric purity and thermodynamic stability
Isomer equilibrium verification
Non-Polar Solvent Use
Flash point and boiling point profile
Safety protocol and ignition source control review
Isomer Analytical Standard
Distinct physical constant set
GC retention time and purity confirmation
Organometallic Catalysis Scaffold
Steric branching pattern
Catalytic selectivity under reaction conditions

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